Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate
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Overview
Description
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C10H20FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a fluoropropyl group, and a hydroxyethyl group attached to a carbamate moiety.
Scientific Research Applications
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropropyl bromide and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluoropropyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-hydroxyethyl)carbamate: Lacks the fluoropropyl group, resulting in different chemical properties and reactivity.
Tert-butyl (3-chloropropyl)(2-hydroxyethyl)carbamate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-(3-fluoropropyl)-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMNBDWHTXDLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCF)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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